
Penciclovir-d4
Descripción general
Descripción
Penciclovir-d4 is the deuterium labeled Penciclovir . Penciclovir is a synthetic acyclic guanine derivative with antiviral activity used for the treatment of various herpes simplex virus (HSV) infections . It is a nucleoside analogue which exhibits low toxicity and good selectivity . Because penciclovir is absorbed poorly when given orally, it is more often used as a topical treatment .
Molecular Structure Analysis
Penciclovir has a molecular formula of C10H15N5O3 and a molar mass of 253.262 g·mol−1 . The structure of Penciclovir is very similar to that of other nucleoside analogues, such as the more widely used aciclovir .
Physical and Chemical Properties Analysis
Penciclovir and lysine were found to be crystalline materials with melting points at 278.27 °C and 260.91 °C, respectively . Compatibility studies of penciclovir and lysine indicated a possible interaction between these substances, as evidenced by a single melting point at 253.10 °C .
Aplicaciones Científicas De Investigación
Penciclovir's Mechanism of Action against Herpesviruses : Penciclovir is effective against herpes simplex virus (HSV) due to its ability to inhibit viral DNA polymerase. Its active form is achieved through phosphorylation by viral thymidine kinase, making it selective for herpesvirus-infected cells (Hodge & Cheng, 1993).
Resistance Patterns : Research shows varying susceptibility of HSV strains to Penciclovir, indicating potential for resistance development. A study identified specific mutations in the HSV DNA polymerase gene that confer resistance to Penciclovir (Chiou et al., 1995).
Distribution in the Skin : Penciclovir reaches skin concentrations sufficient to inhibit herpes virus replication. Methods like suction blister technique and cutaneous microdialysis have been used to study its concentration in the skin after administration of its prodrug, Famciclovir (Borg et al., 1999).
Penciclovir in Treating Hepatitis B Virus : Penciclovir has shown to be a potent and selective antiviral agent against hepatitis B virus (HBV) replication in cultured human hepatoblastoma cells (Korba & Boyd, 1996).
Penciclovir's Activity in Animal Models : Penciclovir and its oral form, Famciclovir, have demonstrated potent activity against HSV-1 and HSV-2 infections in animal models. These studies suggest potential effectiveness in clinical settings (Sutton & Kern, 1993).
Inhibition of Epstein-Barr Virus : Penciclovir has been found to inhibit the replication cycle of Epstein-Barr virus (EBV), demonstrating its broader antiviral spectrum (Bacon & Boyd, 1995).
Interactions with Human Serum Albumin : Studies on the binding properties of Penciclovir with human serum albumin using spectroscopic and in-silico methods have provided insights into its pharmacokinetics (Abdelhameed et al., 2017).
Formulation for Topical Delivery : Research into microemulsion-based hydrogel formulations of Penciclovir has shown promise for enhancing its topical delivery, which is crucial for treating herpes infections (Zhu et al., 2009).
Mecanismo De Acción
Target of Action
Penciclovir-d4, like its parent compound Penciclovir, primarily targets the Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) . These viruses are responsible for various infections in humans, including cold sores and genital herpes. The primary target within these viruses is the viral thymidine kinase and viral DNA polymerase .
Mode of Action
This compound is inactive in its initial form. Within a virally infected cell, the viral thymidine kinase adds a phosphate group to the this compound molecule, which is the rate-limiting step in the activation of this compound . Cellular kinases then add two more phosphate groups, producing the active form, this compound triphosphate . This activated form inhibits viral DNA polymerase, thus impairing the ability of the virus to replicate within the cell .
Biochemical Pathways
The biochemical pathway of this compound involves its conversion from an inactive form to an active triphosphate form within the cell. This process is initiated by the viral thymidine kinase, which phosphorylates this compound to a monophosphate form . Cellular kinases then convert this monophosphate form to the active triphosphate form . The active form selectively inhibits viral DNA polymerase, thereby disrupting the viral DNA synthesis pathway and preventing the virus from replicating .
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of Penciclovir. Penciclovir is poorly absorbed when given orally, hence it is more often used as a topical treatment . The bioavailability of Penciclovir is around 1.5% when taken orally . The elimination half-life of Penciclovir is approximately 2.2-2.3 hours . It is excreted via the kidneys .
Result of Action
The result of this compound action is the inhibition of viral replication within the cell. By selectively inhibiting viral DNA polymerase, this compound impairs the ability of the virus to replicate . This leads to a reduction in the duration of healing, pain, and detectable virus in conditions such as herpes labialis .
Action Environment
The action of this compound is influenced by the environment within the virally infected cells. The activation of this compound is dependent on the presence of viral thymidine kinase, which is produced by the virus within the infected cell . The selectivity of this compound may be attributed to the fact that cellular thymidine kinases phosphorylate the parent form significantly less rapidly than the viral thymidine kinase . Therefore, the active triphosphate form is present at much higher concentrations in virally infected cells than in uninfected cells .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Penciclovir-d4 interacts with viral thymidine kinase in cells infected with HSV-1 or HSV-2 . The viral thymidine kinase phosphorylates this compound to a monophosphate form, which is then converted to this compound triphosphate by cellular kinases .
Cellular Effects
This compound has a significant impact on cells infected with HSV. It inhibits the replication of the virus within the cell . This is achieved by the selective inhibition of viral DNA polymerase .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to this compound triphosphate in the infected cells . This triphosphate form selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate .
Temporal Effects in Laboratory Settings
The intracellular triphosphate of this compound is retained inside HSV-infected cells for 10-20 hours, compared with 0.7-1 hour for acyclovir . This indicates that this compound has a longer intracellular half-life, which could contribute to its antiviral efficacy.
Metabolic Pathways
This compound is metabolized in cells infected with HSV-1 or HSV-2. The viral thymidine kinase phosphorylates this compound to a monophosphate form, which is then converted to this compound triphosphate by cellular kinases .
Propiedades
IUPAC Name |
2-amino-9-[1,1,2,2-tetradeuterio-4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTOCHDNEULJHD-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(CO)CO)C([2H])([2H])N1C=NC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849640 | |
| Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)(1,1,2,2-~2~H_4_)butyl]-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-72-5 | |
| Record name | 2-Amino-1,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl-3,3,4,4-d4]-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)(1,1,2,2-~2~H_4_)butyl]-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



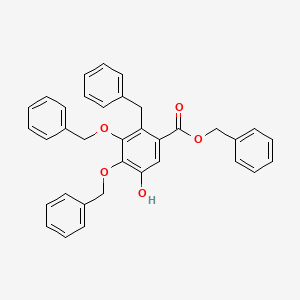

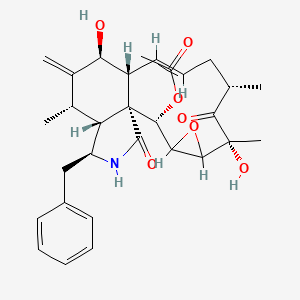
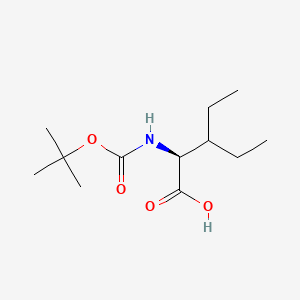
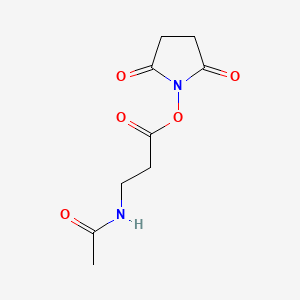
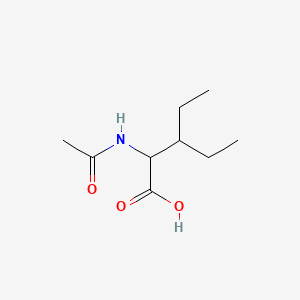
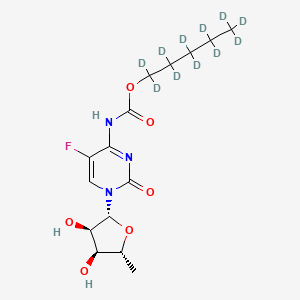

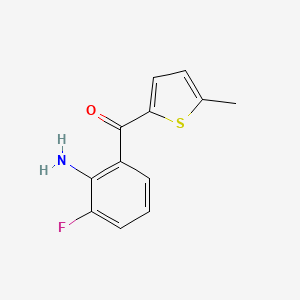


![N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine](/img/structure/B562051.png)
